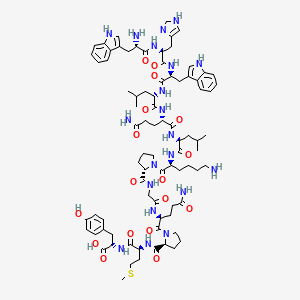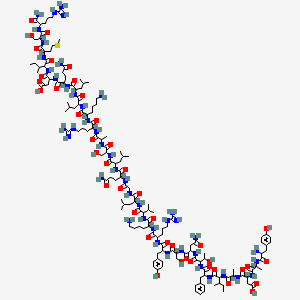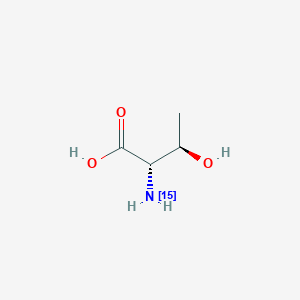
L-Threonine-15N
Übersicht
Beschreibung
L-Threonine-15N: is a stable isotope-labeled compound of L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) studies, due to its isotopic labeling.
Wissenschaftliche Forschungsanwendungen
L-Threonine-15N has a wide range of applications in scientific research, including:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules.
Biology: Helps in tracing metabolic pathways and studying protein synthesis.
Medicine: Used in metabolic studies and to understand the role of threonine in various physiological processes.
Industry: Employed in the production of labeled compounds for research and development purposes.
Wirkmechanismus
Target of Action
L-Threonine-15N is the 15N-labeled form of L-Threonine . L-Threonine is an essential amino acid that plays a crucial role in protein synthesis . It is a natural amino acid that can be produced by microbial fermentation and is used in food, medicine, or feed .
Mode of Action
This compound interacts with its targets in a similar way as L-Threonine does. It is incorporated into proteins during protein synthesis, affecting the structure and function of the proteins . The 15N label allows for the tracking of the compound’s interaction with its targets, providing valuable information for research studies .
Biochemical Pathways
L-Threonine is involved in several metabolic functions, including glycine synthesis, protein phosphorylation, and O-linked glycosylation . These biochemical pathways are crucial for various biological processes, including protein function, cell signaling, and post-translational modifications .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of L-Threonine. The 15N label can be used to track the compound’s pharmacokinetics in research studies .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it is incorporated into during protein synthesis. It can affect protein function, cell signaling, and other biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the conditions of the microbial fermentation process used to produce the compound, as well as the conditions under which it is stored and used .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
L-Threonine-15N participates in several biochemical reactions. It is involved in glycine synthesis, protein phosphorylation, and O-linked glycosylation . The nature of these interactions involves the formation of peptide bonds during protein synthesis and the addition of a glycosyl group during O-linked glycosylation .
Cellular Effects
The presence of this compound influences various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Threonine-15N can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of nitrogen-15 into the amino acid during its synthesis. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the reaction mixture.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in a medium containing nitrogen-15 labeled substrates, which are then incorporated into the amino acid during its biosynthesis. The resulting product is then purified to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: L-Threonine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form other amino acids or derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of other amino acids or derivatives.
Substitution: Formation of substituted threonine derivatives.
Vergleich Mit ähnlichen Verbindungen
L-Threonine-13C4,15N: Labeled with both carbon-13 and nitrogen-15.
L-Valine-15N: Another nitrogen-15 labeled amino acid.
L-Isoleucine-15N: Nitrogen-15 labeled isoleucine.
Uniqueness: L-Threonine-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful in NMR studies. Its role in protein synthesis and metabolic pathways also distinguishes it from other labeled amino acids.
Eigenschaften
IUPAC Name |
(2S,3R)-2-(15N)azanyl-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-SZEKAKMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


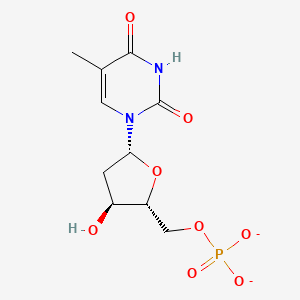

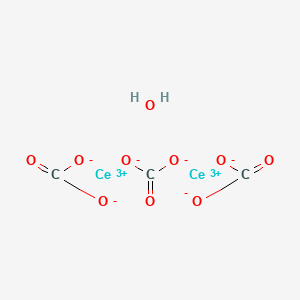

![2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1632056.png)

